N-(1-(叔丁基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-3-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds involves heating under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido [2,3- d ]pyrimidin-7-one derivatives .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino [4,5- d ] [1,3]oxazines .科学研究应用
合成及结构分析
碘催化的氧化合成: 通过碘催化的氧化偶联合成吡唑并[4,3-d]嘧啶-7(6H)-酮,包括西地那非合成中的关键中间体,证明了该化合物在生成重要杂环化合物中的作用 (Mohammed, Vishwakarma, & Bharate, 2015).
抗增殖和促凋亡剂: 吡唑并[3,4-d]嘧啶衍生物已被研究其对分离的 Src 和细胞系增殖的抑制作用。它们通过抑制 Src 磷酸化和抗凋亡基因 BCL2 而充当抗增殖和促凋亡剂,突出了潜在的抗癌应用 (Carraro et al., 2006).
腺苷受体亲和力: 对 1-甲基异鸟嘌呤的吡唑并[3,4-d]嘧啶类似物的研究表明它们对 A1 腺苷受体的亲和力,表明在神经系统疾病和受体靶向治疗中具有潜在应用 (Harden, Quinn, & Scammells, 1991).
抗癌活性
抗肿瘤潜力: 某些吡唑并[3,4-d]嘧啶衍生物已显示出显着的抗肿瘤活性。值得注意的是,已发现该类化合物可有效抑制癌细胞生长,表明它们在开发新的抗癌剂中的作用 (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).
抗增殖剂: 合成和评估吡唑并[3,4-d]嘧啶作为针对特定癌细胞系的抗增殖剂,突出了它们作为癌症治疗候选物的潜力。它们的机制涉及抑制 c-Src 磷酸化,这是癌细胞生长和存活的关键途径 (Carraro et al., 2006).
其他应用
体外细胞毒活性: 设计和合成 2-[3-苯基-4-(嘧啶-4-基)-1H-吡唑1-基]乙酰胺衍生物并评估其对癌细胞系的体外细胞毒活性,强调了该化合物在开发具有潜在较低副作用的新型抗癌剂中的用途 (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
抗菌活性: 合成和抗菌评估新的吡唑、噻吩、噻唑和 1,3,4-噻二唑衍生物,其中包含嘧啶环,显示出中等活性,证明了该化合物在生成具有潜在抗菌特性的衍生物方面的多功能性 (Farag, Kheder, & Mabkhot, 2009).
未来方向
属性
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-11-6-5-7-12(8-11)15(23)20-21-10-18-14-13(16(21)24)9-19-22(14)17(2,3)4/h5-10H,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMIRYIGZAUDIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。